Cadmium nitrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Cadmium Nitrate is a colorless, crystalline, inorganic compound that forms toxic fumes of cadmium oxides when heated. Calcium nitrate is used in the production of cadmium hydroxide for use in alkaline batteries, to color glass and porcelain, in photography and in nuclear reactors. Exposure to this substance irritates the eyes, skin and respiratory tract and causes damage to the lungs resulting in shortness of breath, chest pain and pulmonary edema, and can also damage the kidneys causing proteinuria and decreased renal function. Calcium nitrate is a known carcinogen and is associated with an elevated risk of developing lung cancer. (NCI05)

This compound is an odorless white solid. Sinks in water. (USCG, 1999)

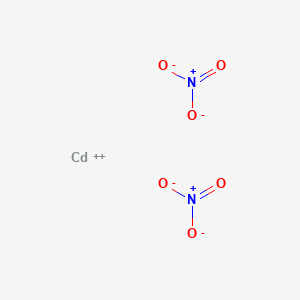

This compound is an inorganic nitrate salt having Cd(2+) as the counterion. It has a role as a carcinogenic agent, a hepatotoxic agent and a genotoxin. It is a cadmium salt and an inorganic nitrate salt. It contains a cadmium(2+).

Properties

CAS No. |

14177-24-3 |

|---|---|

Molecular Formula |

Cd(NO3)2 CdN2O6 |

Molecular Weight |

236.42 g/mol |

IUPAC Name |

cadmium(2+);dinitrate |

InChI |

InChI=1S/Cd.2NO3/c;2*2-1(3)4/q+2;2*-1 |

InChI Key |

XIEPJMXMMWZAAV-UHFFFAOYSA-N |

impurities |

Cadmium nitrate has a purity of greater than 99%, with typical impurities including: chloride (0.005%), sulfate (0.005%), copper (0.005%), iron (0.002%), lead (0.005%), zinc (0.05%), and arsenic (0.001%). |

SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Cd+2] |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Cd+2] |

Color/Form |

White cubic crystals White, amorphous pieces or hygroscopic needles White, prismatic needles |

density |

2.45 at 68 °F (USCG, 1999) 3.6 g/cu cm |

melting_point |

138 °F (USCG, 1999) 360 °C |

Key on ui other cas no. |

10325-94-7 |

physical_description |

Cadmium nitrate is an odorless white solid. Sinks in water. (USCG, 1999) |

Pictograms |

Irritant; Health Hazard; Environmental Hazard |

Related CAS |

10022-68-1 (tetrahydrate) |

shelf_life |

Stable during transport. /Tetrahydrate/ |

solubility |

Soluble in ammonia, alcohol Sol in ethanol Soluble in ether, acetone In water, 156 g/100 g water at 25 °C |

Synonyms |

cadmium dinitrate cadmium nitrate cadmium nitrate, tetrahydrate |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.